molecular formula C8H14O3 B14630149 Methyl 2-methoxy-4-methyl-2-pentenoate CAS No. 56009-36-0

Methyl 2-methoxy-4-methyl-2-pentenoate

Cat. No.: B14630149
CAS No.: 56009-36-0
M. Wt: 158.19 g/mol
InChI Key: IQZPNZPMOMCCKD-FNORWQNLSA-N
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Description

Methyl 2-methoxy-4-methyl-2-pentenoate is an α,β-unsaturated ester characterized by a conjugated double bond, a methoxy group at the C2 position, and a methyl substituent at C4. This structure confers unique reactivity and physical properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. Its ester group enhances volatility compared to carboxylic acids, while the methoxy group increases polarity, influencing solubility in polar solvents .

Properties

CAS No.

56009-36-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (E)-2-methoxy-4-methylpent-2-enoate

InChI

InChI=1S/C8H14O3/c1-6(2)5-7(10-3)8(9)11-4/h5-6H,1-4H3/b7-5+

InChI Key

IQZPNZPMOMCCKD-FNORWQNLSA-N

Isomeric SMILES

CC(C)/C=C(\C(=O)OC)/OC

Canonical SMILES

CC(C)C=C(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-methyl-2-pentenoate can be synthesized through several methods. One common approach involves the esterification of 2-pentenoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methyl-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-4-methyl-2-pentenoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-methyl-2-pentenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the molecule also allows for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with other methyl esters, differing primarily in substituents and backbone configuration. Key analogues include:

Compound Name Key Functional Groups Molecular Formula Applications
Methyl 2-methoxy-4-methyl-2-pentenoate α,β-unsaturated ester, methoxy, methyl C₈H₁₂O₃ Organic synthesis intermediates
Methyl salicylate Aromatic ester, hydroxyl C₈H₈O₃ Fragrances, topical analgesics
Z-Communic acid methyl ester Diterpene ester, conjugated diene C₂₁H₃₂O₂ Plant resin components, biofuels
Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate Amino, imidazole, ester C₁₂H₁₉N₃O₂ Pharmaceutical intermediates

Sources :

Physical and Chemical Properties

Methyl esters exhibit distinct properties based on substituents. For example:

Property This compound Methyl Salicylate Z-Communic Acid Methyl Ester
Molecular Weight (g/mol) ~158.18 152.15 ~316.48
Boiling Point (°C) ~180–200 (estimated) 222 >300 (high due to diterpene)
Solubility Moderate in polar solvents Low in water Insoluble in water
Reactivity Diels-Alder participation Ester hydrolysis Oxidation-resistant

Key Observations :

  • The target compound’s conjugated double bond enables participation in cycloaddition reactions, unlike saturated esters like methyl salicylate .
  • Its methoxy group enhances polarity, improving solubility in acetone or ethanol compared to non-polar diterpene esters (e.g., Z-communic acid methyl ester) .

Spectroscopic and Analytical Data

Gas chromatography (GC) retention times and mass fragmentation patterns are critical for differentiation. For instance:

  • This compound would likely elute earlier than diterpene esters (e.g., sandaracopimaric acid methyl ester) due to lower molecular weight .
  • Mass spectrometry would show fragmentation at the ester group (m/z ~59) and methoxy loss (m/z ~31), distinct from methyl salicylate’s aromatic fragmentations .

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of Methyl 2-methoxy-4-methyl-2-pentenoate?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding unsaturated acid (e.g., 2-methoxy-4-methyl-2-pentenoic acid) with methanol using acid catalysts (e.g., H₂SO₄) or transesterification of its methyl ester precursors. For structurally similar compounds, protection of hydroxyl groups (e.g., using methoxy substituents) followed by elimination or oxidation steps is common. Reaction optimization should focus on temperature control (60–80°C), solvent selection (e.g., anhydrous THF), and purification via fractional distillation or column chromatography .
  • Key Data Table :
ParameterTypical RangeReference Technique
Reaction Temperature60–80°CReflux under N₂ atmosphere
CatalystH₂SO₄, p-TsOHAcid catalysis
PurificationSilica gel chromatographyHexane/EtOAc (4:1)

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and double-bond geometry. Gas chromatography-mass spectrometry (GC-MS) is ideal for assessing purity and identifying volatile byproducts. Cross-reference spectral data with authoritative databases such as CAS Common Chemistry or EPA DSSTox, which provide validated NMR and IR spectra for analogous esters .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation. Monitor for degradation via periodic GC-MS analysis. Similar α,β-unsaturated esters are prone to polymerization; adding stabilizers (e.g., hydroquinone) at 0.1% w/w can inhibit radical-initiated side reactions .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Studies on analogous α,β-unsaturated esters show that methoxy groups alter electron-withdrawing effects, impacting dienophile activity. Validate predictions with experimental kinetic studies under varying solvent polarities .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., logP, boiling point) for this compound?

  • Methodological Answer : Cross-validate data from multiple regulatory databases (e.g., ChemIDplus, EPA DSSTox) and replicate measurements under standardized conditions (e.g., IUPAC guidelines). For logP, use shake-flask experiments paired with HPLC retention time analysis. Discrepancies often arise from solvent impurities or instrumental calibration errors .

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B). For sterically hindered esters, asymmetric hydrogenation of precursor ketones using Ru-BINAP catalysts has shown success. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data for this compound in literature?

  • Methodological Answer :
  • Step 1 : Compare NMR chemical shifts across solvent systems (e.g., CDCl₃ vs. DMSO-d₆). Methoxy groups exhibit δ ~3.3–3.5 ppm in ¹H NMR, while α,β-unsaturated esters show characteristic carbonyl (δ ~165–170 ppm in ¹³C NMR).
  • Step 2 : Replicate synthesis using peer-reviewed protocols to isolate confounding variables (e.g., side reactions).
  • Step 3 : Consult multi-source databases (e.g., FDA GSRS) for consensus spectra. Contradictions may stem from unaccounted tautomerism or isomerization .

Safety and Handling Protocols

  • Critical Note : Always use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles). For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

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